Methyl 2-(4-methylcyclohexylidene)acetate
Overview
Description
Methyl 2-(4-methylcyclohexylidene)acetate: is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.24 g/mol . It belongs to the class of cyclic ketones and is characterized by the presence of a methyl group attached to a cyclohexylidene ring . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-methylcyclohexylidene)acetate typically involves the reaction of 4-methylcyclohexanone with methyl acetate in the presence of a base catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity . The product is then purified using advanced separation techniques such as chromatography or distillation .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-methylcyclohexylidene)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Methyl 2-(4-methylcyclohexylidene)acetate is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of Methyl 2-(4-methylcyclohexylidene)acetate involves its interaction with specific molecular targets and pathways within biological systems . The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity . This interaction can lead to various physiological responses, depending on the target and the context of its use .
Comparison with Similar Compounds
- Methyl 2-cyclohexylideneacetate
- Methyl 2-(4-ethylcyclohexylidene)acetate
- Methyl 2-(4-isopropylcyclohexylidene)acetate
Comparison: Methyl 2-(4-methylcyclohexylidene)acetate is unique due to the presence of the 4-methyl group, which influences its chemical reactivity and physical properties .
Properties
IUPAC Name |
methyl 2-(4-methylcyclohexylidene)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-8-3-5-9(6-4-8)7-10(11)12-2/h7-8H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZJWVRZFPGPPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=CC(=O)OC)CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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